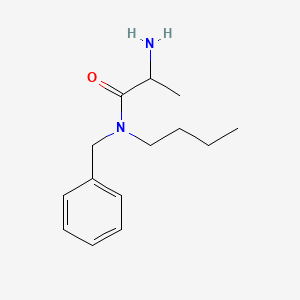

2-amino-N-benzyl-N-butylpropanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzyl-N-butylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-4-10-16(14(17)12(2)15)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBZAHGYUORYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino N Benzyl N Butylpropanamide

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2-amino-N-benzyl-N-butylpropanamide towards nucleophiles and electrophiles is centered around the amide carbonyl and the α-carbon.

Nucleophilic Reactivity: The carbonyl carbon of an amide is generally less electrophilic than that of ketones or aldehydes due to the delocalization of the nitrogen lone pair into the carbonyl group. In a tertiary amide like this compound, the two bulky substituents on the nitrogen (benzyl and butyl) create significant steric hindrance around the carbonyl carbon. fiveable.me This steric shielding makes nucleophilic attack at the carbonyl carbon difficult, rendering the amide relatively unreactive towards nucleophilic acyl substitution. fiveable.mersc.org Such N,N-disubstituted amides are often used as protecting groups for amines due to their enhanced stability. fiveable.me

Electrophilic Reactivity: The α-carbon of the propanamide backbone possesses acidic protons. Treatment with a suitable base can lead to the formation of an enolate. This enolate is a nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. sketchy.comlibretexts.org The presence of the 2-amino group can influence the acidity of the α-proton and the stability of the resulting enolate. Methods for the direct α-amination of amides have been developed, often proceeding through the formation of a keteniminium intermediate followed by nucleophilic attack. chemistryviews.org

Influence of N-Alkyl/N-Benzyl Substituents on Reaction Pathways

The nature of the substituents on the amide nitrogen plays a crucial role in determining the molecule's reactivity.

Studies on related N-substituted benzamides have shown that aromatic and amine substituents can influence properties like lipophilicity through steric and electronic effects that alter intramolecular hydrogen bonding and conformation. acs.org The steric hindrance provided by both the butyl and benzyl (B1604629) groups is expected to decrease the reactivity of the amide towards nucleophilic attack. fiveable.me This steric crowding can also influence the planarity of the amide bond, which in turn affects its stability and reactivity.

Investigating Amide Bond Stability and Transformations

The amide bond is known for its exceptional stability, a property crucial for its role in the backbone of peptides and proteins. masterorganicchemistry.com The hydrolysis of an unactivated amide bond is a slow process, typically requiring harsh conditions such as prolonged heating in strong acid or base. masterorganicchemistry.comnih.gov

As a tertiary amide, this compound is expected to be even more resistant to hydrolysis than primary or secondary amides due to increased steric hindrance around the carbonyl group. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the attack of water. masterorganicchemistry.comrsc.org The subsequent steps lead to the cleavage of the C-N bond, releasing the carboxylic acid and the corresponding amine.

Base-Promoted Hydrolysis: In the presence of a strong base, hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgmcmaster.ca This is followed by the elimination of the amide anion, which is a poor leaving group, making this process generally slow.

The presence of the 2-amino group could potentially influence the rate of hydrolysis through intramolecular catalysis, although this would depend on the specific reaction conditions and the conformation of the molecule.

Advanced Spectroscopic and Analytical Characterization of 2 Amino N Benzyl N Butylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 2-amino-N-benzyl-N-butylpropanamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The benzyl (B1604629) and butyl substituents on the amide nitrogen, in particular, produce characteristic patterns.

The five aromatic protons of the benzyl group are expected to appear as a multiplet in the range of δ 7.20-7.40 ppm, a typical region for a monosubstituted benzene (B151609) ring. The two benzylic protons (Ph-CH₂ -N) are predicted to resonate as a single, sharp singlet at approximately δ 4.65 ppm. rsc.org The absence of coupling for these protons is due to the lack of an adjacent proton on the tertiary nitrogen atom.

The n-butyl group protons will display a clear upfield pattern consistent with an aliphatic chain. The two methylene (B1212753) protons directly attached to the amide nitrogen (-N-CH₂ CH₂CH₂CH₃) are expected to appear as a triplet around δ 3.30 ppm, deshielded by the adjacent nitrogen. The subsequent two methylene groups are predicted to resonate as multiplets at approximately δ 1.55 ppm and δ 1.40 ppm. The terminal methyl group (-CH₂CH₃ ) will produce the most upfield signal, a triplet at around δ 0.95 ppm.

Protons on the propanamide backbone include the α-hydrogen (-CH (NH₂)-), which would likely appear as a quartet around δ 3.50 ppm, coupled to the adjacent methyl group. The three protons of the β-methyl group (-CH(NH₂)CH₃ ) would show as a doublet near δ 1.30 ppm. The two protons of the primary amino group (-NH₂ ) are expected to produce a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.30 | Multiplet | - | 5H, Aromatic (C₆H₅ ) |

| ~4.65 | Singlet | - | 2H, Benzylic (-CH₂ -Ph) |

| ~3.50 | Quartet | ~7.0 | 1H, α-Proton (-CH (NH₂)-) |

| ~3.30 | Triplet | ~7.5 | 2H, N-Methylene (-N-CH₂ -C₃H₇) |

| ~1.55 | Multiplet | - | 2H, Methylene (-N-CH₂-CH₂ -C₂H₅) |

| ~1.40 | Multiplet | - | 2H, Methylene (-N-C₂H₄-CH₂ -CH₃) |

| ~1.30 | Doublet | ~7.0 | 3H, β-Methyl (-CH(NH₂)CH₃ ) |

| ~0.95 | Triplet | ~7.3 | 3H, Terminal Methyl (-C₃H₆-CH₃ ) |

| Variable | Broad Singlet | - | 2H, Amino (-NH₂ ) |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, fourteen distinct carbon signals are predicted.

The amide carbonyl carbon is expected to be the most downfield signal, appearing around δ 173-175 ppm. rsc.org The carbons of the benzyl group would include the benzylic carbon (Ph-C H₂-N) at approximately δ 50 ppm, the ipso-carbon at ~138 ppm, and the remaining aromatic carbons between δ 127-129 ppm. rsc.org The butyl group carbons are predicted with the nitrogen-attached carbon (-N-C H₂-) at ~45 ppm, followed by the other carbons at approximately δ 30, 20, and 14 ppm. docbrown.info The propanamide backbone carbons would include the α-carbon (-C H(NH₂)-) around δ 55 ppm and the β-methyl carbon at ~18 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~174.0 | Amide Carbonyl (C =O) |

| ~138.0 | Aromatic ipso-Carbon |

| ~129.0 | Aromatic ortho/meta-Carbons |

| ~127.5 | Aromatic para-Carbon |

| ~55.0 | α-Carbon (-C H(NH₂)-) |

| ~50.0 | Benzylic Carbon (-C H₂-Ph) |

| ~45.0 | N-Methylene Carbon (-N-C H₂-C₃H₇) |

| ~30.0 | Methylene Carbon (-N-CH₂-C H₂-C₂H₅) |

| ~20.0 | Methylene Carbon (-N-C₂H₄-C H₂-CH₃) |

| ~18.0 | β-Methyl Carbon (-CH(NH₂) C H₃) |

| ~14.0 | Terminal Methyl Carbon (-C₃H₆-C H₃) |

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive structural confirmation. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the sequence of the butyl chain protons and the coupling between the α-proton and the β-methyl protons of the propanamide moiety. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₄H₂₂N₂O. HRMS analysis operating in a positive ion mode, such as Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺.

Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₄H₂₂N₂O + H]⁺ | 235.1805 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides detailed structural information. The fragmentation of this compound is predicted to proceed through several key pathways characteristic of amides and benzyl-containing compounds. nih.govrsc.orgnih.gov

A primary fragmentation pathway would be the cleavage of the C-N bond of the benzyl group, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the α-cleavage of the amide N-CO bond, a common pathway for amides, resulting in an acylium ion. rsc.org Cleavage within the butyl chain could also occur, leading to the loss of neutral alkene fragments.

Predicted MS/MS Fragmentation Data for [C₁₄H₂₂N₂O + H]⁺

| Fragment m/z | Proposed Fragment Structure/Loss |

| 235.18 | [M+H]⁺ |

| 144.14 | [M+H - C₇H₇]⁺ (Loss of benzyl) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 72.08 | [C₄H₁₀N]⁺ (Butylamine fragment) or [C₃H₆NO]⁺ (Acylium fragment) |

| 178.15 | [M+H - C₄H₉]⁺ (Loss of butyl radical) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amino (-NH₂) group will exhibit a pair of medium-intensity bands for symmetric and asymmetric N-H stretching in the 3300-3500 cm⁻¹ region. libretexts.orgpressbooks.pubopenstax.org A strong, sharp absorption corresponding to the tertiary amide carbonyl (C=O) stretch is predicted to appear in the range of 1630-1680 cm⁻¹. spcmc.ac.in

Aromatic C-H stretching from the benzyl group would be observed as weak bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl and propanamide groups will show stronger bands just below 3000 cm⁻¹. libretexts.org The monosubstituted benzene ring will also produce characteristic C=C stretching peaks in the 1450-1600 cm⁻¹ region and strong C-H out-of-plane bending absorptions between 690-770 cm⁻¹. spectroscopyonline.comopenstax.org

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3450, ~3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~3030 | Weak | C-H Stretch | Aromatic |

| ~2960, ~2870 | Strong | C-H Stretch | Aliphatic (Butyl, Propyl) |

| ~1650 | Strong, Sharp | C=O Stretch | Tertiary Amide |

| ~1585, ~1495, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1590 | Medium | N-H Bend (Scissoring) | Primary Amine |

| ~730, ~690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene |

| ~1250 | Medium | C-N Stretch | Amide/Amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. For a chiral compound like this compound, this technique would be crucial to determine the absolute configuration of the stereocenter at the second carbon of the propanamide backbone. The analysis would involve growing a single crystal of the compound, which can be a challenging and time-consuming process.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern of the X-rays as they pass through the crystal lattice is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined.

The resulting crystallographic data would be presented in a table, detailing key parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics like the R-factor.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₂₂N₂O |

| Formula Weight | 234.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.876 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 682.1 |

| Z | 2 |

| R-factor | 0.045 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of this compound. The analysis would involve dissolving a small sample of the compound in a suitable solvent and injecting it into the HPLC system. The compound would then travel through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure.

A common approach for a molecule of this type would be reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a modifier like trifluoroacetic acid. A detector, typically a UV detector set to a wavelength where the benzyl group absorbs, would monitor the eluent. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical HPLC Method Parameters

| Parameter | Hypothetical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.5 minutes |

Chiral Chromatography Techniques

To determine the enantiomeric excess (e.e.) of a chiral compound, specialized chiral chromatography is required. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of this compound, leading to their separation.

The choice of the CSP is critical and often requires screening several different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). The mobile phase is typically a non-polar solvent system, such as a mixture of hexane (B92381) and isopropanol. The ratio of the areas of the two separated enantiomer peaks in the resulting chromatogram allows for the calculation of the enantiomeric excess.

Hypothetical Chiral HPLC Method Parameters

| Parameter | Hypothetical Condition |

| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 12.3 minutes |

| Retention Time (S-enantiomer) | 14.1 minutes |

Computational and Theoretical Studies on 2 Amino N Benzyl N Butylpropanamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-amino-N-benzyl-N-butylpropanamide, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the most stable arrangement of atoms in space, providing bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for predicting reactivity.

While DFT has been extensively used to study related amino acid derivatives and amides, no published studies have reported these calculations specifically for this compound.

Ab Initio Methods

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. They are generally more computationally intensive than DFT but can offer higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

These methods could be used to:

Provide a benchmark for DFT results: Comparing geometries and energies from ab initio calculations with those from DFT can validate the chosen DFT functional.

Investigate excited states: Time-dependent versions of these methods can predict electronic excitation energies, which are relevant to UV-Vis spectroscopy.

Currently, there is no available literature detailing the application of ab initio methods to study the molecular geometry and electronic structure of this compound.

Conformational Analysis and Energy Landscapes

The flexibility of the butyl and benzyl (B1604629) groups in this compound suggests that it can exist in multiple conformations. A thorough conformational analysis is essential to understand its behavior.

This would involve:

Systematic or stochastic conformational searches: To identify all possible low-energy conformers.

Calculation of relative energies: To determine the population of each conformer at a given temperature.

Construction of a potential energy surface (PES): This landscape maps the energy of the molecule as a function of its geometry, revealing the transition states that connect different conformers.

Although conformational analyses of various amino acids and peptides are common in the literature, a specific energy landscape for this compound has not been published.

Reaction Mechanism Predictions and Transition State Modeling

Computational methods are powerful tools for elucidating the step-by-step process of chemical reactions. For this compound, this could involve studying:

Protonation/deprotonation equilibria: Identifying the most likely sites for proton gain or loss.

Nucleophilic or electrophilic attack: Predicting how the molecule might interact with other reagents.

Transition state theory: Locating the high-energy transition state structures that govern reaction rates and calculating activation energies.

While studies have investigated the reaction mechanisms of similar amide-containing compounds, no specific research has been found that models the reaction pathways or transition states involving this compound.

Spectroscopic Property Predictions and Validation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Calculation of nuclear magnetic shielding constants can predict the chemical shifts of ¹H and ¹³C nuclei.

IR and Raman Spectroscopy: Calculation of vibrational frequencies can help in the assignment of experimental infrared and Raman spectra.

UV-Vis Spectroscopy: Prediction of electronic transition energies can aid in the interpretation of ultraviolet-visible spectra.

No published studies were found that present predicted spectroscopic data for this compound or compare such predictions with experimental spectra.

Derivatization and Analog Synthesis of 2 Amino N Benzyl N Butylpropanamide

Modification of the Amine Functionality

The primary amino group in 2-amino-N-benzyl-N-butylpropanamide is a key site for derivatization, readily undergoing reactions such as acylation, sulfonylation, reductive amination, and alkylation.

Acylation and Sulfonylation Reactions

Acylation: The primary amine can be acylated to form the corresponding amides using various acylating agents like acid chlorides, anhydrides, and esters. ncert.nic.in This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct and drive the reaction to completion. ncert.nic.in The choice of acylating agent allows for the introduction of a wide array of functionalities, from simple alkyl and aryl groups to more complex moieties. For instance, reaction with acetyl chloride would yield N-(1-(benzyl(butyl)amino)-1-oxopropan-2-yl)acetamide. The use of different acyl donors, including formyl, propionyl, and butyryl donors, allows for the synthesis of a variety of N-acyl amides. researchgate.net

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. libretexts.org This transformation is a common strategy in medicinal chemistry to introduce the sulfonamide group, a key pharmacophore in many therapeutic agents. acs.orgacs.org For example, reacting this compound with benzenesulfonyl chloride would produce N-(1-(benzyl(butyl)amino)-1-oxopropan-2-yl)benzenesulfonamide. The sulfonamide nitrogen can be further functionalized, for example, through alkylation. mdpi.com

A variety of sulfonylating agents can be employed, leading to a diverse set of analogs. The table below illustrates potential acylation and sulfonylation products of this compound.

| Reagent | Product Name | Product Structure |

| Acetyl chloride | N-(1-(benzyl(butyl)amino)-1-oxopropan-2-yl)acetamide | CH₃CONH-CH(CH₃)-C(=O)N(CH₂Ph)(CH₂CH₂CH₂CH₃) |

| Benzoyl chloride | N-(1-(benzyl(butyl)amino)-1-oxopropan-2-yl)benzamide | PhCONH-CH(CH₃)-C(=O)N(CH₂Ph)(CH₂CH₂CH₂CH₃) |

| Benzenesulfonyl chloride | N-(1-(benzyl(butyl)amino)-1-oxopropan-2-yl)benzenesulfonamide | PhSO₂NH-CH(CH₃)-C(=O)N(CH₂Ph)(CH₂CH₂CH₂CH₃) |

| Methanesulfonyl chloride | N-(1-(benzyl(butyl)amino)-1-oxopropan-2-yl)methanesulfonamide | CH₃SO₂NH-CH(CH₃)-C(=O)N(CH₂Ph)(CH₂CH₂CH₂CH₃) |

Reductive Amination and Alkylation

Reductive Amination: Reductive amination is a versatile method for the N-alkylation of primary amines. wikipedia.orgacsgcipr.org This two-step, one-pot reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to a secondary amine. masterorganicchemistry.com Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). masterorganicchemistry.com This method avoids the over-alkylation that can be problematic with direct alkylation using alkyl halides. acsgcipr.orgmasterorganicchemistry.com For example, reacting this compound with an aldehyde like formaldehyde, followed by reduction, would yield the corresponding N-methylated product.

Alkylation: Direct alkylation of the primary amine with alkyl halides can also be employed to introduce new alkyl groups. wikipedia.orgyoutube.com However, this reaction can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com To achieve selective mono-alkylation, a large excess of the amine is often required. The use of alcohols as alkylating agents in the presence of a suitable catalyst is an alternative, more atom-economical approach. elsevierpure.comnih.gov

The following table presents examples of potential products from reductive amination and alkylation reactions.

| Reagent(s) | Product Name | Product Structure |

| Formaldehyde, NaBH₃CN | N-benzyl-N-butyl-2-(methylamino)propanamide | CH₃NH-CH(CH₃)-C(=O)N(CH₂Ph)(CH₂CH₂CH₂CH₃) |

| Acetone, NaBH(OAc)₃ | N-benzyl-N-butyl-2-(isopropylamino)propanamide | (CH₃)₂CHNH-CH(CH₃)-C(=O)N(CH₂Ph)(CH₂CH₂CH₂CH₃) |

| Butyl bromide | N-benzyl-N-butyl-2-(butylamino)propanamide | CH₃(CH₂)₃NH-CH(CH₃)-C(=O)N(CH₂Ph)(CH₂CH₂CH₂CH₃) |

Transformations at the Propanamide Backbone

The propanamide backbone itself can be a target for chemical modification, although this is generally more challenging than modifying the terminal amine. nih.govfrontiersin.org Strategies for backbone modification often draw inspiration from peptide chemistry, where such alterations are used to modulate the conformational properties and biological stability of peptides. researchgate.net

One approach involves the replacement of the amide bond with bioisosteric linkers. For example, the amide could be reduced to an amine, or replaced with a thioamide, ester, or a triazole ring. The Hofmann rearrangement of the primary amide functionality in propanamide to an ethylamine (B1201723) is a known reaction, suggesting that similar transformations could be explored for N,N-disubstituted propanamides. wikipedia.org Another possibility is the modification of the amide N-H in related primary or secondary amides, which can significantly impact peptide solubility and structure. nih.gov While this compound has a tertiary amide, the principles of backbone modification can be applied to analogs with a secondary amide.

Introduction of Heterocyclic Moieties onto the Scaffold

Heterocyclic rings can be introduced into the structure of this compound through various synthetic strategies, often by utilizing the reactivity of the primary amine.

One common method is the condensation of the primary amine with a dicarbonyl compound or its equivalent to form a variety of heterocycles. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) or a related heterocyclic system. Another approach involves the reaction of the amino group with a reagent that can subsequently cyclize with another part of the molecule or with a second reagent.

Furthermore, α-amino amides can serve as precursors for the synthesis of heterocyclic compounds. nih.govrsc.org For example, the reaction of an amino amide with appropriate reagents can lead to the formation of triazoles or other nitrogen-containing heterocycles. clockss.org The synthesis of amides derived from heterocyclic amines is also a well-established field, suggesting that the primary amine of the title compound could be used to construct more complex heterocyclic systems. jst.go.jp

Synthesis of Chiral Analogs and Diastereomers

The this compound molecule contains a chiral center at the α-carbon of the propanamide moiety. The synthesis of enantiomerically pure or enriched analogs and diastereomers is of significant interest for applications where stereochemistry is critical.

Chiral Synthesis: The synthesis of specific stereoisomers can be achieved through several routes. One approach is to start with a chiral building block, such as D- or L-alanine, which would provide the desired stereochemistry at the α-carbon. The subsequent N-benzylation and N-butylation of the amide would then lead to the enantiomerically pure target molecule. Asymmetric synthesis methods can also be employed. For example, the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes has been reported, offering a pathway to specific stereoisomers. rsc.orgthieme.de The use of chiral catalysts in the N-alkylation of α-amino acid esters and amides has also been shown to proceed with high retention of stereochemistry. nih.gov

Diastereomer Synthesis: If a second chiral center is introduced into the molecule, for example, by using a chiral acylating agent or a chiral aldehyde in a reductive amination reaction, a mixture of diastereomers can be formed. The diastereoselective synthesis of α-amino amides has been achieved through the addition of carbamoyl (B1232498) anions to chiral N-sulfinyl imines, yielding products with high diastereoselectivity. researchgate.netthieme-connect.com The separation of these diastereomers can often be accomplished by standard chromatographic techniques or by fractional crystallization.

Exploration of Non Clinical Research Applications of 2 Amino N Benzyl N Butylpropanamide

Role as Chiral Building Blocks in Organic Synthesis

There is currently no available scientific literature detailing the use of 2-amino-N-benzyl-N-butylpropanamide as a chiral building block in organic synthesis. Chiral building blocks are essential for the asymmetric synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The potential utility of this compound would depend on the stereochemistry of its chiral center at the second carbon of the propanamide chain. However, without studies on its synthesis, resolution of enantiomers, and subsequent reactions, its role as a valuable synthetic intermediate remains purely theoretical.

Ligand Design and Coordination Chemistry Studies

No published research could be identified that investigates the application of this compound in ligand design or coordination chemistry. The nitrogen atoms of the amino and amide groups, as well as the amide oxygen, could potentially act as coordination sites for metal ions. The specific steric and electronic properties conferred by the N-benzyl and N-butyl groups would influence the geometry and stability of any resulting metal complexes. Nevertheless, in the absence of experimental data, any discussion of its coordination behavior would be speculative.

Probes for Mechanistic Chemical Biology Research

There is no evidence in the current body of scientific research to suggest that this compound has been employed as a probe in mechanistic chemical biology. Such probes are designed to interact with biological systems in a specific manner to elucidate biological pathways or mechanisms of action. The development of a chemical probe requires extensive study of its synthesis, reactivity, and interaction with biological targets, none of which has been documented for this particular compound.

Q & A

Q. What computational tools are recommended for predicting metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.